![molecular formula C24H22N6O2S B2567658 5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole CAS No. 1115979-79-7](/img/structure/B2567658.png)
5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is a complex organic molecule that features multiple functional groups, including oxazole, triazole, and oxadiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and triazole intermediates, followed by their coupling and subsequent formation of the oxadiazole ring. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
The compound 5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur-containing group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its unique structure may offer opportunities for designing new therapeutic agents with improved efficacy and selectivity.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its structural properties and reactivity.
作用機序
The mechanism by which 5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to various biological responses. The pathways involved could include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis.
類似化合物との比較
Similar Compounds
Similar compounds to 5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole include other molecules containing oxazole, triazole, and oxadiazole rings. Examples include:
Uniqueness
What sets this compound apart is its specific combination of functional groups and the potential for diverse reactivity and applications. Its unique structure allows for a wide range of chemical modifications and interactions, making it a valuable compound for research and development in various fields.
特性
IUPAC Name |
5-[5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazol-4-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2S/c1-14-5-7-18(8-6-14)23-25-20(16(3)31-23)13-30-15(2)21(27-29-30)24-26-22(28-32-24)17-9-11-19(33-4)12-10-17/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIFNIXIDHQZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C4=NC(=NO4)C5=CC=C(C=C5)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

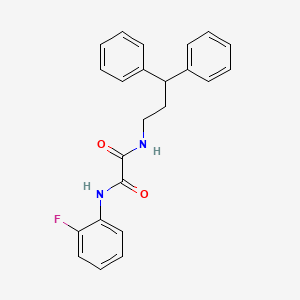
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2567579.png)
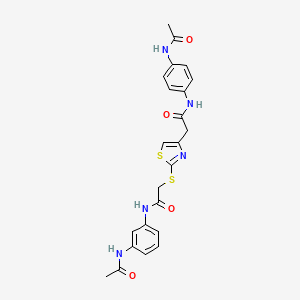
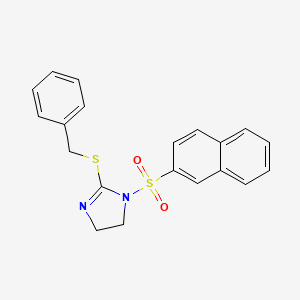

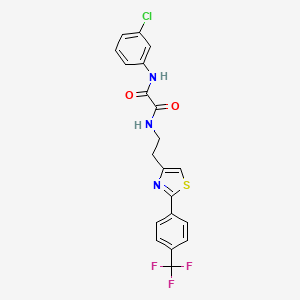
![dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2567587.png)
![2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2567589.png)
![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid](/img/structure/B2567591.png)
![6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2567593.png)
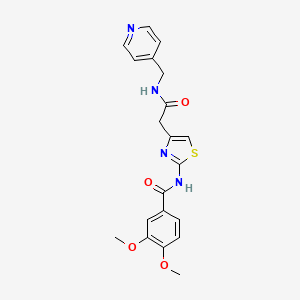

![8-(2,4-Dimethoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2567598.png)
